![molecular formula C16H22N2O3 B4670654 3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4670654.png)
3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide
描述
3-methoxy-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and is commonly referred to as MP-10. This compound has been extensively studied for its ability to modulate the activity of certain receptors in the brain, which has led to a better understanding of its mechanism of action and potential therapeutic benefits.
作用机制
MP-10 acts as a partial agonist at dopamine D2 receptors, which are involved in reward and motivation pathways in the brain. By modulating the activity of these receptors, MP-10 has been shown to reduce drug-seeking behavior and drug-induced relapse in preclinical studies. Additionally, MP-10 has been shown to have an affinity for serotonin receptors, which may contribute to its antipsychotic properties.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its ability to reduce drug-seeking behavior. Additionally, MP-10 has been shown to improve cognitive function in preclinical studies, suggesting that it may have potential as a treatment for cognitive impairment.
实验室实验的优点和局限性
One of the main advantages of MP-10 in laboratory experiments is its high selectivity for dopamine receptors. This allows for more precise targeting of these receptors, which may lead to fewer side effects. Additionally, MP-10 has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development. One limitation of MP-10 is its relatively low potency compared to other dopamine receptor agonists, which may limit its efficacy in certain applications.
未来方向
There are a number of potential future directions for research on MP-10. One area of interest is its potential as a treatment for drug addiction, particularly in combination with other therapies. Additionally, MP-10 may have potential as a treatment for other neurological disorders, such as Parkinson's disease and depression. Further research is needed to fully understand the potential therapeutic applications of MP-10 and to optimize its pharmacological properties for clinical use.
科学研究应用
MP-10 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to modulate the activity of dopamine receptors in the brain, which has led to its investigation as a potential treatment for drug addiction. Additionally, MP-10 has been shown to have antipsychotic properties, making it a potential treatment for schizophrenia.
属性
IUPAC Name |
3-methoxy-N-(3-oxo-3-piperidin-1-ylpropyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-21-14-7-5-6-13(12-14)16(20)17-9-8-15(19)18-10-3-2-4-11-18/h5-7,12H,2-4,8-11H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRETXNVCYBZGJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。